1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-
Brand Name:
Vulcanchem
CAS No.:
106287-90-5
VCID:
VC0026976
InChI:
InChI=1S/C20H19NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,23,24)
SMILES:
CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Molecular Formula:
C20H19NO4
Molecular Weight:
337.4 g/mol
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-
CAS No.: 106287-90-5
Main Products
VCID: VC0026976
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
CAS No. | 106287-90-5 |
---|---|
Product Name | 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- |
Molecular Formula | C20H19NO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-(5-methoxy-2-methyl-1-phenacylindol-3-yl)acetic acid |
Standard InChI | InChI=1S/C20H19NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,23,24) |
Standard InChIKey | VHLOZYACBUHUAV-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES | CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Synonyms | 2-(5-methoxy-2-methyl-1-phenacyl-indol-3-yl)acetic acid |
PubChem Compound | 60125 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume